molecular formula C21H24N4OS B5973069 N-[4-({[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]amino}methyl)phenyl]acetamide

N-[4-({[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]amino}methyl)phenyl]acetamide

Cat. No. B5973069
M. Wt: 380.5 g/mol
InChI Key: VGLWFUUNVXDUQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]amino}methyl)phenyl]acetamide, commonly known as BAPTA-AM, is a chemical compound that belongs to the class of intracellular calcium chelators. It has been extensively studied for its ability to bind and sequester calcium ions, making it a useful tool in various scientific research applications.

Mechanism of Action

BAPTA-AM works by binding to calcium ions, forming a stable complex that prevents the calcium ions from interacting with other cellular components. This can lead to a reduction in calcium-dependent processes, such as muscle contraction, neurotransmitter release, and enzyme activation.
Biochemical and Physiological Effects
BAPTA-AM has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit calcium-dependent processes, such as muscle contraction and neurotransmitter release. BAPTA-AM has also been shown to induce apoptosis in certain cell types.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BAPTA-AM in lab experiments is its ability to selectively chelate intracellular calcium ions. This allows researchers to study the effects of calcium signaling on various cellular processes. However, one limitation of BAPTA-AM is that it can also chelate other divalent cations, such as magnesium ions, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for research related to BAPTA-AM. One area of interest is the development of more selective calcium chelators that can target specific calcium-dependent processes. Another area of interest is the use of BAPTA-AM in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease, which are characterized by abnormal calcium signaling. Additionally, the use of BAPTA-AM in combination with other drugs or therapies is an area of potential future research.

Synthesis Methods

The synthesis of BAPTA-AM involves several steps, including the reaction of 1,3-benzothiazole-2-thiol with 4-bromoacetophenone to form the intermediate compound 4-bromo-1-(1,3-benzothiazol-2-yl)butan-2-one. This intermediate is then reacted with piperidine and paraformaldehyde to produce the final product, BAPTA-AM.

Scientific Research Applications

BAPTA-AM has been widely used in scientific research for its ability to chelate intracellular calcium ions. It has been used in studies related to cell signaling, apoptosis, and neurotransmitter release. BAPTA-AM has also been used in studies related to calcium-dependent enzymes, such as calmodulin-dependent protein kinases.

properties

IUPAC Name

N-[4-[[[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]amino]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-15(26)23-17-10-8-16(9-11-17)13-22-18-5-4-12-25(14-18)21-24-19-6-2-3-7-20(19)27-21/h2-3,6-11,18,22H,4-5,12-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLWFUUNVXDUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CNC2CCCN(C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-({[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]amino}methyl)phenyl]acetamide

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